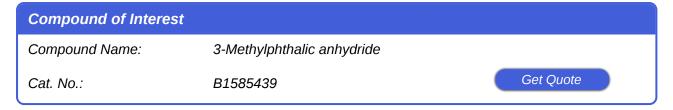


An In-depth Technical Guide to 3-Methylphthalic Anhydride: Chemical Structure and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **3-Methylphthalic anhydride**. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Properties

3-Methylphthalic anhydride, with the IUPAC name 4-methyl-2-benzofuran-1,3-dione, is an aromatic organic compound. It is a derivative of phthalic anhydride with a methyl group substituted on the benzene ring.[1] This substitution influences its chemical reactivity and physical properties. The compound is a pale yellow to pale brown crystalline powder.[2]

The chemical structure and key identifiers of **3-Methylphthalic anhydride** are presented below.

Chemical Structure:



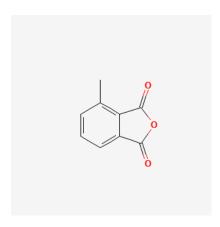


Table 1: Chemical Identifiers and Physical Properties of 3-Methylphthalic Anhydride

Property	Value	Reference(s)
CAS Number	4792-30-7	[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula	C ₉ H ₆ O ₃	[1][2][3][4][5][6][8][9][10][11]
Molecular Weight	162.14 g/mol	[1][2][3][4][5][8][9][10][11]
IUPAC Name	4-methyl-2-benzofuran-1,3- dione	[1][9]
SMILES	CC1=CC=CC2=C1C(=O)OC2 =O [1][9]	
Melting Point	114-119 °C	[1][3]
Appearance	Pale yellow to pale brown crystalline powder	[2]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of **3-Methylphthalic anhydride**. This section details the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for **3-Methylphthalic Anhydride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	m	3H	Aromatic protons
~2.5	S	3H	Methyl protons

Note: Predicted data is based on the analysis of similar compounds, such as 4-methylphthalic anhydride. Experimental values may vary depending on the solvent and instrument.

Table 3: Predicted ¹³C NMR Spectral Data for **3-Methylphthalic Anhydride**

Chemical Shift (ppm)	Assignment
~165	C=O (anhydride)
~140	Aromatic C-CH₃
~135	Aromatic CH
~130	Aromatic C (quaternary)
~125	Aromatic CH
~20	СН₃

Note: Predicted data is based on general chemical shift ranges for aromatic anhydrides. Experimental determination is recommended for precise assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methylphthalic anhydride** is characterized by the strong absorptions of the anhydride carbonyl groups.



Table 4: Characteristic FTIR Absorption Bands for 3-Methylphthalic Anhydride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850	Strong	Asymmetric C=O stretching (anhydride)
~1770	Strong	Symmetric C=O stretching (anhydride)
~1600, ~1470	Medium	Aromatic C=C stretching
~1250	Strong	C-O-C stretching (anhydride)
~2950	Weak	C-H stretching (methyl)
~3100	Weak	Aromatic C-H stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 5: Expected Mass Spectrometry Fragmentation for **3-Methylphthalic Anhydride**

m/z	lon
162	[M] ⁺ (Molecular Ion)
118	[M - CO ₂] ⁺
90	[M - CO ₂ - CO] ⁺
77	[C ₆ H ₅] ⁺

Chromatographic Analysis

Chromatographic techniques are crucial for the separation, identification, and quantification of **3-Methylphthalic anhydride** in various matrices.



Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **3-Methylphthalic anhydride**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including phthalic anhydride derivatives.

Experimental Protocols

This section provides detailed methodologies for the key analytical experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Methylphthalic anhydride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.



• Reference the spectrum to the solvent peak.

FTIR Spectroscopy

Objective: To identify the functional groups of 3-Methylphthalic anhydride.

Protocol:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Record the spectrum over a typical range of 4000-400 cm⁻¹.
 - Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **3-Methylphthalic anhydride** and potential impurities.

Protocol:

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
- Instrumentation:
 - Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms).



- Mass Spectrometer: Capable of electron ionization (EI).
- GC Conditions:
 - o Injector Temperature: 250 °C.
 - o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify **3-Methylphthalic anhydride**.

Protocol:

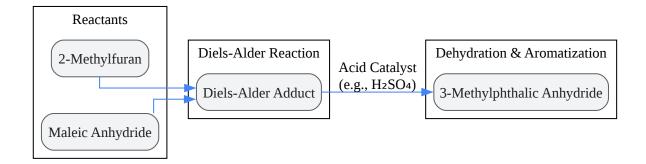
- Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to create a standard solution.
- Instrumentation:
 - HPLC System: With a pump, injector, column oven, and a suitable detector (e.g., UV-Vis).
 - o Column: A reverse-phase C18 column is typically used.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.



- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm).
- Quantification: Create a calibration curve using standard solutions of known concentrations and determine the concentration of the unknown sample by interpolation.

Synthesis and Analysis Workflow

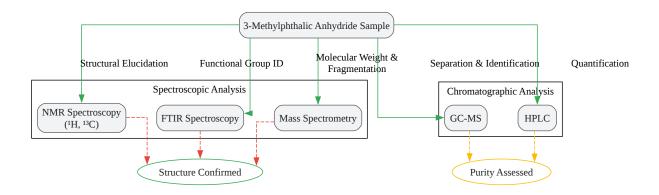
The following diagrams illustrate a typical synthesis route for **3-Methylphthalic anhydride** and a comprehensive workflow for its analysis.



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Caption: Synthesis of **3-Methylphthalic Anhydride** via Diels-Alder Reaction.





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